Tetrahydro-4H-pyran-4-one
Overview
Description
Tetrahydro-4H-pyran-4-one, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
It is utilized in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, employing a solvent-free, one-pot, three-component method at ambient temperature (Amirnejad et al., 2013).
Tetrahydro-4H-pyran-4-one is instrumental in synthesizing various oxacycles, including tetrahydro-6H-isochromen-6-ones, hexahydro-6H-isochromen-6-ones, and isochromanols, through a Ruthenium-catalyzed atom-economic coupling of propargyl alcohols and Michael acceptors (Bera et al., 2021).
This compound and its derivatives are useful for studying the structures of tertiary alcohols (Tran et al., 2005).
The synthesized polyfunctionalized 4H-pyrans and tetrahydrobenzo[b]pyrans have potential applications in chemical research due to their excellent yields, short reaction times, and mild conditions (Magyar & Hell, 2018).
The synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids is useful for studying the effects of different ionic liquids as solvents (Zhao-Qin et al., 2005).
A one-pot domino Knoevenagel–Michael cyclocondensation reaction is used for the synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives, enabling rapid construction of diverse ranges of compounds (Kour & Kumar, 2020).
Tetra-methyl ammonium hydroxide is used as a catalyst for the one-pot synthesis of various 4H-benzo[b]pyran derivatives, offering mild conditions, high to excellent yields, and simple work-up (Balalaie et al., 2007).
4H-Pyran-4-ones are valuable as fungicides, herbicides, and in the treatment of hypersensitivity conditions, such as asthma and allergies (Shahrisa et al., 2000).
The one-pot synthesis of 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline has been developed for scientific research applications (Behbahani, 2015).
This compound ketals can be used as an alternative to the tetrahydropyranyl protecting group in scientific research applications (Reese et al., 1970).
Mechanism of Action
Target of Action
Tetrahydro-4H-pyran-4-one (THP) has shown potential applications in the modulation of NMDA receptors . NMDA receptors play a crucial role in excitatory synaptic transmission and are involved in various brain functions, such as learning and memory .
Mode of Action
THP exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .
Biochemical Pathways
THP is used in the synthesis of various compounds using an atom-economic approach . A ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors results in the formation of β-hydroxyenones with high yields and regioselectivity . These β-hydroxyenones can then undergo a 6-endo trig cyclization under acid-catalyzed conditions, leading to the formation of tetrahydro-4H-pyran-4-ones with high diastereoselectivity .
Result of Action
THP has potential biological activities, including antimicrobial and insecticidal properties . Additionally, THP and a known compound derived from it have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .
Action Environment
THP is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . suggests that its action, efficacy, and stability may be influenced by the environmental context, particularly the presence of organic solvents and absence of water.
Safety and Hazards
Future Directions
While specific future directions for Tetrahydro-4H-pyran-4-one are not mentioned in the search results, its use as an intermediate in organic chemistry and its participation in a variety of cycloaddition reactions suggest that it will continue to be a valuable compound in the synthesis of more complex chemical structures .
Biochemical Analysis
Biochemical Properties
Tetrahydro-4H-pyran-4-one possesses unique reactivity and polarity .
Cellular Effects
This compound has potential biological activities, including antimicrobial and insecticidal properties . It also exhibits anti-influenza virus activity, indicating its potential as a candidate for antiviral drug development .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions but can degrade when exposed to heat, light, or oxidizing agents . The changes in the effects of this compound over time in laboratory settings, including any long-term effects on cellular function observed in in vitro or in vivo studies, are not fully documented .
Dosage Effects in Animal Models
In vivo studies utilizing a mouse model of cognition revealed the efficacy of this compound, with statistically significant improvements in novel object recognition observed at various doses .
Metabolic Pathways
It is proposed to originate from 3-methylisocoumarin, which is a product of the AA-MA pathway . This suggests that this compound is synthesized through a series of enzymatic reactions involving the modification of precursor molecules .
Properties
IUPAC Name |
oxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJRYTGVHCAYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184048 | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29943-42-8 | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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